molecular formula C10H13N5O5 B10854578 6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one

Cat. No.: B10854578
M. Wt: 283.24 g/mol
InChI Key: UEHOMUNTZPIBIL-ACJOCUEISA-N
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Description

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one is a purine nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant biological and chemical properties. It is known for its role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of protected ribose derivatives, which are coupled with the purine base under acidic or basic conditions. The protecting groups are then removed to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis methods, utilizing nucleoside phosphorylases to catalyze the formation of the nucleoside from a purine base and a ribose-1-phosphate. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted purine nucleosides, which can have different biological activities and properties.

Scientific Research Applications

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its role in DNA and RNA synthesis and repair.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

    Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-deoxyguanosine: Another purine nucleoside with similar structural features.

    Adenosine: A naturally occurring nucleoside with a similar ribose moiety.

    Cladribine: A purine analog used in the treatment of certain cancers.

Uniqueness

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one is unique due to its specific amino and hydroxyl substitutions, which confer distinct biological activities and therapeutic potential compared to other nucleosides.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5+,6?,9-/m1/s1

InChI Key

UEHOMUNTZPIBIL-ACJOCUEISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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